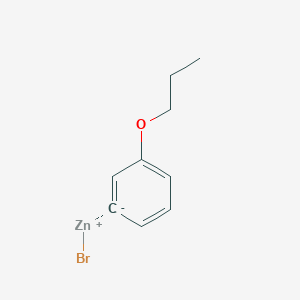
n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine: is a chemical compound with the molecular formula C13H26N2 It is a heterocyclic amine, which means it contains a nitrogen atom within a ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation techniques can also be employed to achieve efficient reduction of the intermediate compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a ligand in binding studies to understand the molecular mechanisms of various biological processes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting neurological disorders. Its unique structure allows for the design of molecules that can cross the blood-brain barrier and interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical properties and stability.
Mecanismo De Acción
The mechanism of action of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- n-(2-(Piperidin-1-yl)ethyl)cyclopentanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is unique due to the presence of both a cyclopentane ring and a 4-methylpiperidine moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyclopentane ring can influence the compound’s conformational flexibility and its ability to interact with biological targets. Additionally, the methyl group on the piperidine ring can affect the compound’s lipophilicity and its ability to cross cell membranes.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
N-[2-(4-methylpiperidin-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-9-15(10-7-12)11-8-14-13-4-2-3-5-13/h12-14H,2-11H2,1H3 |
Clave InChI |
JLGGUSYXJGNJPH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



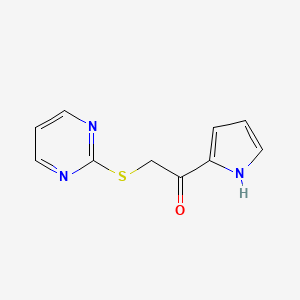

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
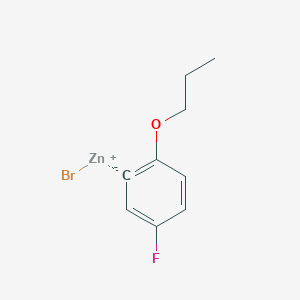
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

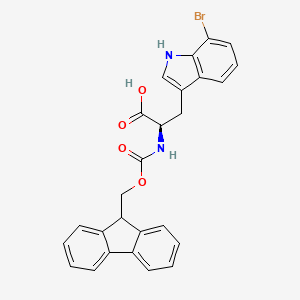
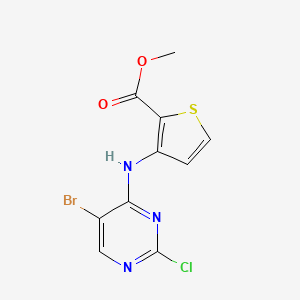
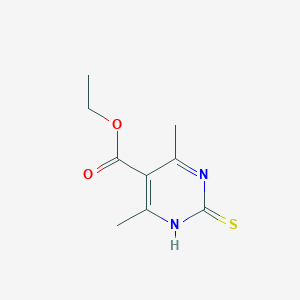
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
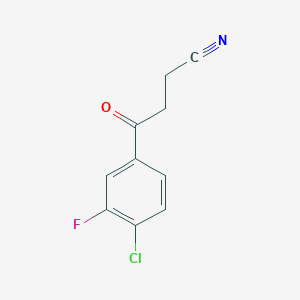
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
